N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound belonging to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction conditions usually involve refluxing the mixture to achieve good yields.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.
Reduction: Reduction reactions can convert indole derivatives to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce indolines .
Scientific Research Applications
N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit tubulin polymerization, induce cell apoptosis, and modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide, known for its role in regulating sleep and circadian rhythms.
5-Methoxytryptamine: A derivative of tryptamine with similar structural features and biological activities.
Uniqueness
N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C19H17N3O2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-24-16-3-5-18-14(11-16)7-9-22(18)12-19(23)21-15-2-4-17-13(10-15)6-8-20-17/h2-11,20H,12H2,1H3,(H,21,23) |
InChI Key |
DQMXEOSRMWBLIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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